N-(1-Methylpyrazol-3-yl)-1-prop-2-ynylpiperidine-4-carboxamide
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Overview
Description
N-(1-Methylpyrazol-3-yl)-1-prop-2-ynylpiperidine-4-carboxamide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities and are often used as scaffolds in drug design. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives to form the pyrazole ring . The subsequent steps include the coupling of the pyrazole with piperidine and the addition of the prop-2-ynyl group under specific reaction conditions, such as the use of palladium catalysts and appropriate solvents .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often utilize continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-(1-Methylpyrazol-3-yl)-1-prop-2-ynylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper triflate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-(1-Methylpyrazol-3-yl)-1-prop-2-ynylpiperidine-4-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(1-Methylpyrazol-3-yl)-1-prop-2-ynylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrazole derivatives: Compounds with similar pyrazole structures, such as pyrazoline and pyrazolone.
Piperidine derivatives: Compounds containing the piperidine ring, such as piperidine-4-carboxamide.
Uniqueness
N-(1-Methylpyrazol-3-yl)-1-prop-2-ynylpiperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(1-methylpyrazol-3-yl)-1-prop-2-ynylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c1-3-7-17-9-4-11(5-10-17)13(18)14-12-6-8-16(2)15-12/h1,6,8,11H,4-5,7,9-10H2,2H3,(H,14,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIBINIYEYIVXEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)C2CCN(CC2)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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